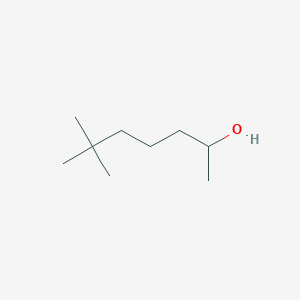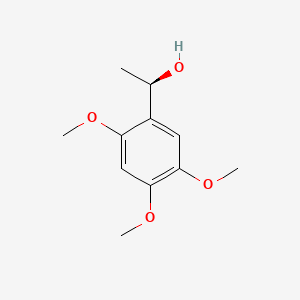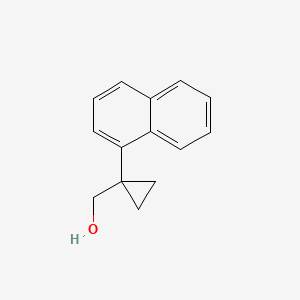![molecular formula C8H18N2O B13609211 Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/no-structure.png)
Dimethyl[2-(morpholin-3-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[2-(morpholin-3-yl)ethyl]amine is an organic compound with the molecular formula C8H18N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a dimethylamino group attached to a morpholine ring via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(morpholin-3-yl)ethyl]amine typically involves the reaction of morpholine with dimethylamine in the presence of an appropriate catalyst. One common method is the reductive amination of 2-(morpholin-3-yl)acetaldehyde with dimethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Dimethyl[2-(morpholin-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl[2-(morpholin-3-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用機序
The mechanism of action of Dimethyl[2-(morpholin-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The ethyl chain and dimethylamino group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.
類似化合物との比較
Similar Compounds
- Dimethyl[2-(morpholin-2-yl)ethyl]amine
- Dimethyl[2-(morpholin-4-yl)ethyl]amine
- N,N-Dimethyl-2-(morpholin-3-yl)ethanamine
Uniqueness
Dimethyl[2-(morpholin-3-yl)ethyl]amine is unique due to the specific positioning of the morpholine ring and the dimethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
N,N-dimethyl-2-morpholin-3-ylethanamine |
InChI |
InChI=1S/C8H18N2O/c1-10(2)5-3-8-7-11-6-4-9-8/h8-9H,3-7H2,1-2H3 |
InChIキー |
NEXWPXQPZFBNRC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1COCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)




